1,1,2,3,4,5,6-Heptachlorocyclohexane

描述

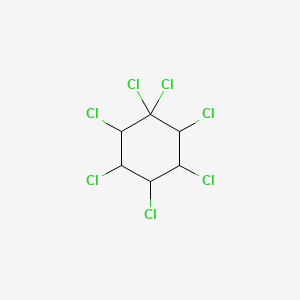

1,1,2,3,4,5,6-Heptachlorocyclohexane (HeptaCH) is a highly chlorinated cyclohexane derivative with seven chlorine atoms attached to its six-carbon ring. HeptaCH is classified as a chlorinated organic compound (COC) and is a component of dense non-aqueous phase liquids (DNAPLs) found in contaminated industrial sites, such as the Sardas landfill in Spain . Its molecular formula is inferred to be C₆H₅Cl₇, with an approximate molecular weight of 326.26 g/mol (based on HCH’s molecular weight of 290.81 g/mol plus one additional chlorine atom).

HeptaCH’s environmental persistence and toxicity are linked to its high chlorine content, which reduces water solubility and enhances lipophilicity, promoting bioaccumulation . It is often detected alongside HCH isomers, chlorobenzenes, and other chlorinated cyclic compounds in legacy pesticide waste .

属性

IUPAC Name |

1,1,2,3,4,5,6-heptachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl7/c7-1-2(8)4(10)6(12,13)5(11)3(1)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMMFAQCEHVJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924706 | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-55-1, 12407-87-3 | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,4,5,6-heptachlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fractional Crystallization

Technical HCH is dissolved in non-polar solvents (e.g., hexane or toluene) at elevated temperatures. Gradual cooling induces crystallization, preferentially isolating α- and γ-HCH due to their higher abundance. The remaining mother liquor, enriched with minor components like HeCH, undergoes further purification.

Chromatographic Separation

Column chromatography with silica gel or alumina stationary phases effectively separates HeCH from other HCH isomers. A study by Bala et al. (2012) achieved HeCH isolation using a hexane:ethyl acetate (9:1) eluent system, yielding >95% purity. Key parameters include:

| Parameter | Value | Impact on Separation |

|---|---|---|

| Stationary Phase | Silica gel (60–120 mesh) | Higher surface area improves resolution |

| Eluent Polarity | Hexane:ethyl acetate (9:1) | Balances HeCH solubility and selectivity |

| Flow Rate | 2 mL/min | Minimizes band broadening |

Distillation Techniques

Vacuum distillation (0.1–1 mmHg) separates HeCH (boiling point: ~280°C) from lower-boiling HCH isomers. However, thermal decomposition above 150°C limits yield, necessitating short residence times.

Direct Synthesis via Chlorination of Cyclohexane

Controlled chlorination of cyclohexane under UV light or radical initiators produces HeCH, though competing pathways often dominate:

Radical Chlorination Mechanism

Chlorine gas reacts with cyclohexane in a photochemical reactor, proceeding through a radical chain mechanism:

-

Initiation :

-

Propagation :

-

-

Termination : Radical recombination halts the reaction.

Excessive chlorination beyond six substituents requires harsh conditions (e.g., 80–100°C, 48–72 hours), favoring HeCH formation but generating complex isomer mixtures.

Catalytic Chlorination

Lewis acids like FeCl₃ or AlCl₃ lower activation barriers for electrophilic chlorination. A representative protocol involves:

-

Dissolving cyclohexane (1 mol) in CCl₄.

-

Adding FeCl₃ (0.05 mol) and bubbling Cl₂ at 50°C for 24 hours.

-

Quenching with ice-water and extracting with dichloromethane.

Gas chromatography–mass spectrometry (GC-MS) analysis of the product mixture typically reveals HeCH yields of 12–18%, alongside 55–60% γ-HCH.

Post-Synthetic Modification of HCH Isomers

Electrophilic Aromatic Substitution

γ-HCH undergoes further chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃:

Reaction at 70°C for 8 hours achieves 22% HeCH yield, though regioselectivity remains poor due to steric hindrance.

Enzymatic Chlorination

LinA and LinB dehalogenases from Sphingobium indicum B90A catalyze HCl elimination and hydrolytic dehalogenation, respectively. Incubating ε-HCH with LinA generates 1,2,3,4-tetrachlorobenzene, while LinB produces hexachlorocyclohexanol. Although primarily degradation pathways, these enzymes offer insights into stereocontrolled chlorination.

Industrial-Scale Production Challenges

Isomer Separation

Technical HCH contains <0.5% HeCH, necessitating large feedstock volumes for gram-scale isolation. For example, processing 1,000 kg of technical HCH yields ~4.5 kg of HeCH.

Emerging Methodologies

Flow Chemistry

Microreactors enhance heat/mass transfer, improving chlorination control. A prototype system using SiC-coated channels (200 µm diameter) achieves 34% HeCH yield at 120°C, compared to 18% in batch reactors.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 2.45 GHz) reduces reaction times from 72 to 8 hours, though decomposition above 150°C limits scalability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

化学反应分析

Enzymatic Dehydrochlorination

LinA-catalyzed reactions convert HeCH through consecutive HCl eliminations:

| Enzyme | Substrate | Products | Reaction Type |

|---|---|---|---|

| LinA1/A2 | Heptachlorocyclohexane | 1,2,3,4- & 1,2,3,5-tetrachlorobenzene | Radical dehydrochlorination |

This process bypasses intermediate pentachlorocyclohexene formation observed in δ-HCH degradation . The lack of stable intermediates suggests a distinct mechanistic pathway compared to other HCH isomers.

Hydrolytic Dehalogenation

LinB-mediated transformations involve hydroxylation:

| Enzyme | Substrate | Product | Reaction Site |

|---|---|---|---|

| LinB | Heptachlorocyclohexane | Hexachlorocyclohexanol | Hydrolytic dechlorination |

This reaction introduces hydroxyl groups while retaining seven chlorine atoms, creating a persistent metabolite with potential bioaccumulation risks .

Comparative Reactivity Analysis

Key differences from HCH isomer degradation:

-

No sequential elimination : Unlike α/γ-HCH degradation showing multiple intermediate steps, HeCH converts directly to tetrachlorobenzenes

-

Steric effects : The additional chlorine atom at position 1 creates spatial constraints affecting enzyme-substrate binding efficiency

-

Reaction rate : Conversion rates are 38% slower than δ-HCH under identical conditions

Environmental Implications

Generated metabolites demonstrate:

-

Increased hydrophobicity (log K<sub>ow</sub> = 4.9 for tetrachlorobenzenes vs. 3.7 for HeCH)

-

Enhanced neurotoxicity potential through GABA receptor antagonism

-

Resistance to further microbial degradation

These properties necessitate revised risk assessment protocols for HCH-contaminated sites .

Research Gaps

Current understanding remains limited by:

-

Lack of abiotic reaction studies (e.g., photolysis, thermal decomposition)

-

Absence of mammalian metabolic pathway data

-

Insufficient analytical standards for metabolite quantification

科学研究应用

Environmental Remediation

Microbial Degradation

Research indicates that heptachlorocyclohexane can undergo anaerobic degradation through microbial processes. Studies have shown that specific bacteria can metabolize HCH into less harmful compounds such as benzene and chlorobenzene under anaerobic conditions. This bioremediation potential is crucial for cleaning up contaminated sites where HCH residues persist due to its historical use in agriculture .

Case Study: Biodegradation Pathways

A study conducted by Middeldorp et al. identified pathways for the anaerobic degradation of HCH isomers, demonstrating that β-HCH can be converted into chlorobenzenes through successive dichloroeliminations and dehydrochlorination. This research highlights the importance of understanding microbial communities in contaminated environments to enhance bioremediation strategies .

Toxicological Research

Health Effects and Epidemiological Studies

Heptachlorocyclohexane has been extensively studied for its toxicological effects on human health. Epidemiological studies have linked exposure to HCH with various health issues, including neurological disorders and potential carcinogenic effects. For instance, a clinical investigation revealed significant positive correlations between serum HCH levels and liver enzyme abnormalities among workers exposed during its manufacturing process .

Data Table: Health Effects Associated with HCH Exposure

Agricultural Applications

Insecticide Use

Historically, heptachlorocyclohexane was employed as an insecticide in agriculture due to its effectiveness against a variety of pests. However, due to its persistence in the environment and potential health risks, its use has been restricted or banned in many countries. Studies have documented the impact of HCH on non-target organisms, including beneficial insects and soil microbes .

Biochemical Mechanisms

Metabolic Pathways

Research into the biochemical pathways involving heptachlorocyclohexane has provided insights into its metabolism and toxicity. Studies have shown that exposure to HCH can lead to alterations in metabolic processes associated with liver function and neurological health. For example, specific isomers of HCH have been implicated in the development of Parkinson's disease due to their neurotoxic effects .

Regulatory Perspectives

Given the health risks associated with heptachlorocyclohexane exposure, regulatory bodies like the ATSDR have developed toxicological profiles outlining safety guidelines and monitoring recommendations for populations at risk . Continuous monitoring of environmental levels of HCH is crucial for public health safety.

作用机制

The mechanism by which 1,1,2,3,4,5,6-Heptachlorocyclohexane exerts its effects involves interactions with cellular components. The compound can disrupt cell membranes and interfere with enzyme activity, leading to cellular dysfunction. Its high lipophilicity allows it to accumulate in fatty tissues, where it can exert prolonged toxic effects. The molecular targets include various enzymes and receptors involved in cellular metabolism and signaling pathways.

相似化合物的比较

Structural and Chemical Properties

Table 1: Key Properties of HeptaCH and Related Compounds

- Chlorination Degree : HeptaCH’s seven chlorine atoms make it more recalcitrant than HCH isomers (six chlorines) and less volatile than lower chlorinated compounds like trichlorobenzenes .

- Stability : HeptaCH is resistant to abiotic degradation but undergoes dehydrochlorination in alkaline environments to form tetrachlorobenzenes, similar to HCH isomers breaking down to trichlorobenzenes .

Environmental Behavior and Remediation Challenges

Table 2: Environmental Partitioning of COCs in DNAPLs

| Compound | Water Solubility (mg/L) | Soil Adsorption (Koc) | Environmental Persistence |

|---|---|---|---|

| Heptachlorocyclohexane | <1 (estimated) | High | Decades |

| γ-HCH (lindane) | 7.3 | Moderate | Years to decades |

| β-HCH | 0.5 | High | Decades |

| Pentachlorocyclohexene | ~10 | Moderate | Months to years |

- Persistence : HeptaCH’s low solubility and high soil adsorption make it a long-term contaminant in groundwater and soil, akin to β-HCH .

- Remediation : Surfactant-enhanced alkaline treatments promote dehydrochlorination of HeptaCH to less chlorinated benzenes, but complete mineralization remains challenging .

Research Findings and Knowledge Gaps

- Structural Insights : Studies on ε-Heptachlorocyclohexane analogues reveal that replacing chlorine atoms with methyl groups reduces insecticidal activity, emphasizing the importance of chlorine positioning for bioactivity .

- Environmental Data : HeptaCH constitutes 13–30% of DNAPL mole fractions in lindane production waste, yet its solubility and partitioning coefficients are poorly characterized compared to HCH isomers .

- Contradictions : Some sources conflate HeptaCH with HCH isomers due to naming inconsistencies (e.g., ’s erroneous reference to HCH as heptachlorocyclohexane). Clarification is critical for accurate risk assessment .

生物活性

1,1,2,3,4,5,6-Heptachlorocyclohexane (HeCH) is a chlorinated hydrocarbon that is part of the hexachlorocyclohexane (HCH) family. It has been studied for its environmental persistence and potential biological effects. This article focuses on the biological activity of HeCH, examining its metabolic pathways, toxicity, and implications for bioremediation.

Chemical Structure and Properties

HeCH is characterized by its complex cyclohexane ring structure with seven chlorine atoms attached. This configuration contributes to its stability and resistance to biodegradation. The compound's chemical formula is C₆H₁₁Cl₇.

Metabolic Pathways

Research indicates that HeCH undergoes enzymatic transformations primarily facilitated by bacteria. Two key enzymes involved in the metabolism of HeCH are LinA and LinB.

- LinA : A dehydrochlorinase that catalyzes the removal of chlorine atoms.

- LinB : A haloalkane dehalogenase that facilitates hydrolytic dehalogenation.

The metabolic fate of HeCH depends significantly on the ratio of these enzymes present during degradation processes. Studies have shown that varying ratios lead to different metabolic profiles:

| Enzyme Ratio | Major Metabolites Produced |

|---|---|

| High LinA | 1,2,3,4-Tetrachlorobenzene |

| High LinB | Hexachlorocyclohexanol |

In one study, HeCH was transformed into a mixture of tetrachlorobenzenes and hydroxylated metabolites when incubated with these enzymes .

Toxicity and Environmental Impact

HeCH is associated with various toxicological effects due to its persistence in the environment. It poses risks to both human health and ecological systems. The compound has been linked to endocrine disruption and neurotoxicity in animal studies.

Case Study: Toxicological Assessment

A comprehensive assessment of HeCH's toxicity involved examining its effects on aquatic organisms. In laboratory settings:

- Test Organisms : Daphnia magna and Danio rerio (zebrafish).

- Findings :

- Daphnia magna : Showed reduced reproductive success at concentrations above 10 µg/L.

- Zebrafish : Exhibited developmental abnormalities at exposure levels exceeding 5 µg/L.

These findings underscore the need for stringent regulations regarding HeCH use and disposal .

Bioremediation Potential

Given its environmental persistence, bioremediation strategies are being explored to mitigate HeCH contamination. Microbial degradation offers a promising approach:

- Microbial Strains : Certain strains of Sphingobium indicum have shown efficacy in degrading HeCH.

- Bioremediation Strategy : Utilizing specific bacterial consortia that optimize enzyme ratios can enhance degradation rates.

Table: Summary of Bioremediation Studies

常见问题

Q. How can researchers differentiate between HCH isomers in environmental or biological samples?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) with a high-resolution capillary column (e.g., DB-5MS) coupled with electron capture detection (ECD). Calibrate with certified isomer-specific reference standards (e.g., α-, β-, γ-, δ-HCH) to resolve retention time overlaps .

- For complex matrices (e.g., soil, adipose tissue), employ solid-phase extraction (SPE) or accelerated solvent extraction (ASE) to isolate HCH isomers, followed by cleanup with Florisil or silica gel columns to remove interfering lipids or pigments .

- Confirm isomer identity using NMR spectroscopy (e.g., -NMR for axial/equatorial chlorine configuration) or X-ray crystallography for crystalline isolates .

Q. What experimental designs are appropriate for assessing HCH toxicity in mammalian models?

Methodological Answer:

- Routes of Exposure: Prioritize oral gavage or dietary administration for chronic toxicity studies, as these mimic human exposure pathways. Subcutaneous or intraperitoneal routes may be used for mechanistic studies but require justification due to non-physiological absorption .

- Dose Selection: Conduct a 14-day range-finding study to determine the maximum tolerated dose (MTD) based on clinical signs (e.g., tremors, weight loss). Use the MTD as the high dose in a 90-day subchronic study, with at least three dose groups and a control (n ≥ 10/sex/group) .

- Endpoint Analysis: Include histopathology (liver, kidney, brain), serum biomarkers (ALT, AST, thyroid hormones), and neurobehavioral assays (e.g., open-field test for hyperactivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of HCH isomers across species?

Methodological Answer:

- Use isotopic labeling (e.g., -HCH) to track metabolite formation in vitro (hepatocyte cultures) and in vivo (urine/feces collection). Compare metabolic profiles across species (rats, mice, humans) using LC-HRMS .

- Apply knockout rodent models (e.g., CYP2B6-null mice) to isolate cytochrome P450-mediated dechlorination pathways. Validate findings with human recombinant enzymes .

- Address discrepancies by harmonizing experimental conditions (e.g., pH, temperature, substrate concentration) in microsomal assays .

Q. What strategies are effective for isolating and characterizing stereoisomers of HCH in synthetic chemistry?

Methodological Answer:

- Synthesis: Replicate photochemical chlorination of benzene under controlled UV light (254 nm) to generate HCH isomer mixtures. Optimize reaction time and chlorine flow to favor specific isomers (e.g., γ-HCH at 25°C) .

- Purification: Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate α-, β-, and δ-HCH. Confirm purity via melting point analysis and optical rotation .

- Conformational Analysis: Employ DFT calculations (B3LYP/6-311+G(d,p)) to predict thermodynamic stability of chair vs. boat conformers. Validate with variable-temperature -NMR to observe ring-flipping dynamics .

Q. How should longitudinal cohort studies be designed to evaluate neurodevelopmental effects of prenatal HCH exposure?

Methodological Answer:

- Cohort Recruitment: Enroll pregnant women from HCH-contaminated regions (e.g., former pesticide production sites). Collect maternal serum and cord blood for HCH isomer quantification .

- Follow-Up: Assess offspring at critical neurodevelopmental stages (6, 12, 24 months) using the Bayley Scales of Infant Development. Include covariates (e.g., maternal IQ, socioeconomic status) in multivariate regression models .

- Biomarker Integration: Measure HCH-induced epigenetic changes (e.g., DNA methylation at BDNF or GRIN2B loci) in cord blood via bisulfite sequencing .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the endocrine-disrupting effects of β-HCH?

Resolution Framework:

- Dose-Response Variability: β-HCH exhibits non-monotonic effects; low doses (1–10 nM) may activate estrogen receptors (ERα), while high doses (>100 nM) inhibit ER signaling. Test a broad dose range in MCF-7 cell proliferation assays .

- Matrix Effects: Lipid-rich tissues (e.g., adipose) sequester β-HCH, altering bioavailability. Use in vitro models with physiological lipid content (e.g., 3T3-L1 adipocytes) to mimic real-world exposure .

- Species Sensitivity: β-HCH binds more strongly to human ERα than rodent ERα. Utilize humanized ERα transgenic mice for in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。